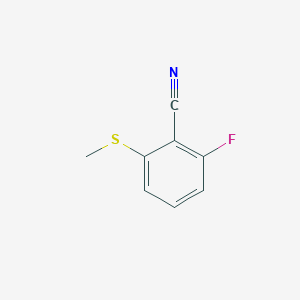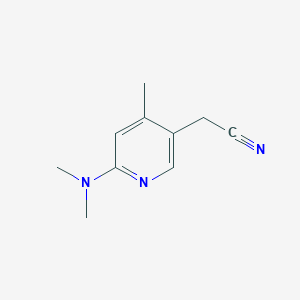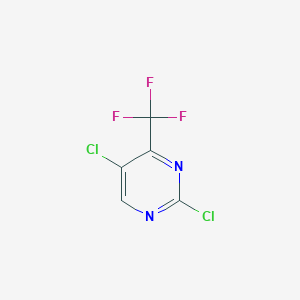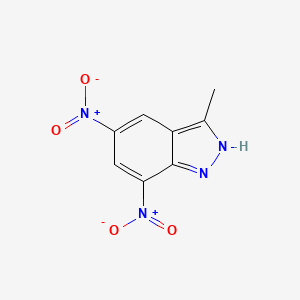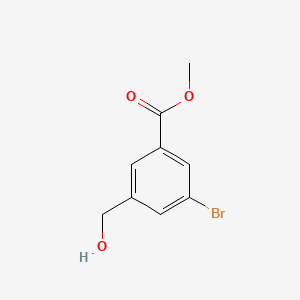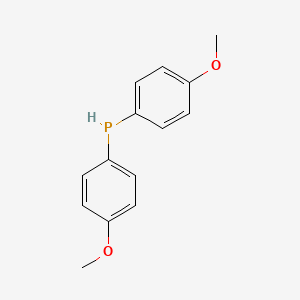![molecular formula C12H18O3 B1312742 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-45-5](/img/structure/B1312742.png)
1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is also known as “4-(4-Methoxyphenyl)-1-butanol”. It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . The IUPAC Standard InChI is InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .
Molecular Structure Analysis
The molecular structure of “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” consists of a butanol backbone with a methoxyphenyl group attached via an ether linkage . This structure can be represented as CH3OC6H4(CH2)4OH .Chemical Reactions Analysis
One known reaction involving “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is its decay in water via Cα-H deprotonation, which has been kinetically investigated by pulse radiolysis .Physical And Chemical Properties Analysis
“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is a solid at room temperature. It has a refractive index of n20/D 1.526 (lit.), a boiling point of 160-161 °C/8 mmHg (lit.), a melting point of 3-4 °C (lit.), and a density of 1.042 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Stereochemical Analysis in Himalayan Taxus Baccata : Compounds related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, such as 4-(4′-Hydroxyphenyl)-2 R -butanol and 4-(3′-methoxy-4′-hydroxy- phenyl)-2 R -butanol, were isolated from Himalayan Taxus baccata. These compounds' stereochemistry was determined through enzymatic reduction (Das et al., 1993).
Glycosides Synthesis from Pinus Sylvestris : The synthesis of monoaryl and cyclohexenone glycosides from needles of Pinus sylvestris involved compounds like 4-(4′-hydroxyphenyl)-2-butanone and its 3′-methoxy derivative, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Andersson & Lundgren, 1988).
Nucleophilic Substitution and Elimination Reactions : Studies on the reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, in aqueous solutions reveal insights into the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon (Toteva & Richard, 1996).
Continuous Flow Synthesis : A study on the scalable continuous flow synthesis of 4-aryl-2-butanone derivatives, including compounds closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, provides an efficient method for producing these chemicals on an industrial scale (Viviano et al., 2011).
Organic Solvent-Free Synthesis Process : An organic solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, using compounds like 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).
Kinetics of OH Radical Reactions : Research on the reaction kinetics of 3-methoxy-3-methyl-1-butanol, a solvent used in paints and fragrances, provides insight into the chemical behavior of related molecules like 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Aschmann et al., 2011).
Multistep Process with Multifunctional Catalysts : A study on the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone, via a one-pot multi-step reaction using multifunctional base-acid-metal catalysts, shows an efficient and environmentally friendly approach to synthesizing these compounds (Climent et al., 2010).
Attractant Synthesis from Vanillin Derivatives : The synthesis of compounds structurally similar to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, from vanillin as a starting material, demonstrates their potential as fruit fly attractants (Prabawati et al., 2018).
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRTONGVUXECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460886 |
Source


|
| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
CAS RN |
119649-45-5 |
Source


|
| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

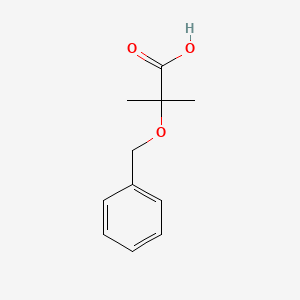
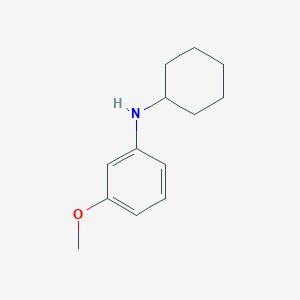
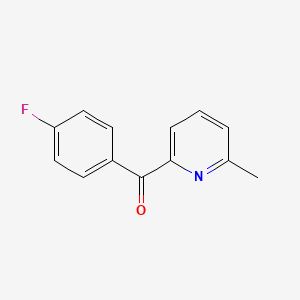
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)
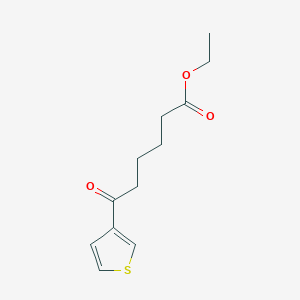
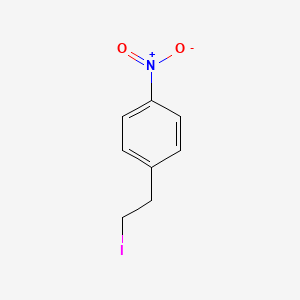
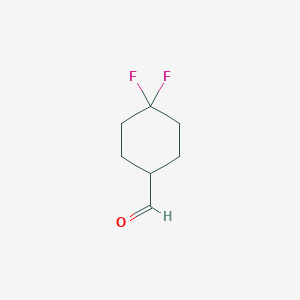
![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)
